1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine
Description
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine is a hydrazine-derived compound characterized by a 2-chloro-5-nitrophenyl group linked via a methylidene bridge to a 2-methylhydrazine moiety. The electron-withdrawing nitro (–NO₂) and chloro (–Cl) substituents on the aromatic ring significantly influence its physicochemical properties, such as melting point, solubility, and reactivity.
Properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c1-10-11-5-6-4-7(12(13)14)2-3-8(6)9/h2-5,10H,1H3/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIXRZRBPHUCRY-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction parameters efficiently
Purification steps: Including recrystallization or chromatography to obtain a high-purity product
Quality control: Ensuring the consistency and purity of the compound through analytical techniques like HPLC and NMR spectroscopy
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, thereby preventing substrate binding.
Induce oxidative stress: Through the generation of reactive oxygen species, leading to cell damage.
Modulate signaling pathways: Affecting cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –Cl) increase thermal stability (e.g., higher melting points) and influence redox properties .
- Benzimidazole or triazole substituents introduce additional hydrogen-bonding or π-stacking interactions, enhancing biological activity .
- Urea derivatives (e.g., NCPdCPU) exhibit divergent mechanisms compared to hydrazines, emphasizing the role of the backbone in target specificity .
Physicochemical Properties
Biological Activity
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine, often referred to as a hydrazone derivative, exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.
- Molecular Formula : C₈H₈ClN₃O₂
- Molecular Weight : 213.621 g/mol
- Boiling Point : 347.5 ± 42.0 °C at 760 mmHg
- Flash Point : 163.9 ± 27.9 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The nitrophenyl group is known for its electrophilic nature, which can form adducts with nucleophiles in biological systems, potentially leading to alterations in cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Study | Organism Tested | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|---|
| Study A | E. coli | 15 | 100 |
| Study B | S. aureus | 20 | 200 |
| Study C | P. aeruginosa | 18 | 150 |
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Apoptosis induction |
| MCF-7 (breast) | 30 | Cell cycle arrest |
| A549 (lung) | 20 | Inhibition of angiogenesis |
Case Studies
- Case Study on Antimicrobial Effects : A study conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for antibiotic development.
- Case Study on Anticancer Properties : In a clinical trial involving MCF-7 breast cancer cells, the compound was found to enhance the efficacy of standard chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that doses above certain thresholds may lead to cytotoxic effects in normal cells, necessitating further investigation into the therapeutic index of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
